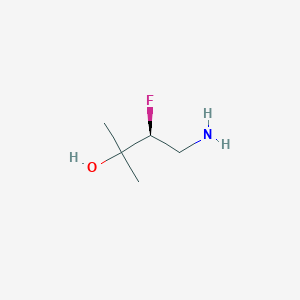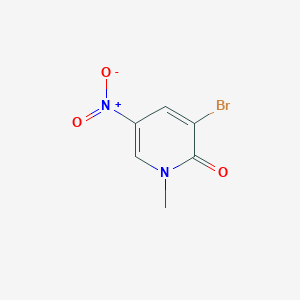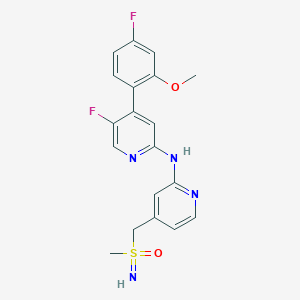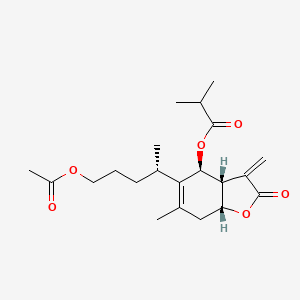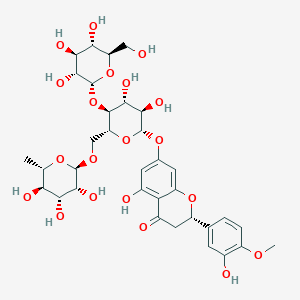
Chebulanin
説明
Chebulanin is a topoisomerase I inhibitor . It inhibits the calcineurin pathway in C. neoformans and exhibits potent antifungal activity against various human pathogenic fungi . It also suppresses the expression of inflammatory mediators .
Synthesis Analysis
Chebulanin mediates its antiarthritic effect in mice with CIA by suppressing the expression of inflammatory mediators and preventing cartilage destruction and bone erosion .
Molecular Structure Analysis
The structural analysis revealed that both chebulanin and chebulagic acid contain 2,4-O-chebuloyl-β-d-glucose gallic acyl derivative structural domains . These are presumed to be key domains for anti-inflammatory activity .
Chemical Reactions Analysis
Chebulanin treatment led to suppression of expression of the proinflammatory cytokines TNF-α and IL-6 in the arthritic joints of the CIA mice . This indicates that the therapeutic mechanism of chebulanin may involve inhibition of inflammatory signaling in the joints of CIA mice .
Physical And Chemical Properties Analysis
Chebulanin exhibits properties that increase physical endurance and maintain the average plasma level of catecholamine and MAO . It boosts muscle glycogen levels, decreases the concentrations of muscle lactic acid and ammonia (two toxic by-products of muscular effort) in rats .
科学的研究の応用
Ethno-Medicinal and Pharmacological Properties
Chebulanin is found in the fruit of Terminalia chebula, a deciduous tree native to the tropical region . The plant exhibits a wide spectrum of biological activity due to its phytochemicals such as polyphenols, flavonoids, terpenes, anthocyanins, and glycosides . The fruit has been used in several traditional medicinal practices such as Ayurveda, Unani, and Siddha for the treatment of different diseases and ailments .
Anti-Oxidant Properties
Terminalia chebula, which contains Chebulanin, has been reported to possess anti-oxidant properties . This makes it potentially useful in combating oxidative stress-related diseases.
Anti-Bacterial Properties
The plant has also been reported to have anti-bacterial properties , which could be attributed to the presence of Chebulanin. This suggests potential applications in treating bacterial infections.
Anti-Arthritic Properties
Chebulanin has been found to have anti-arthritic properties . It has been used in the treatment of arthritis, demonstrating its potential in the field of rheumatology .
Anti-Cancerous Properties
The plant has been reported to possess anti-cancerous properties . While the exact role of Chebulanin in this is not specified, it is likely that it contributes to these properties.
Anti-Diabetic Properties
Terminalia chebula, which contains Chebulanin, has been reported to have anti-diabetic properties . This suggests potential applications in the management and treatment of diabetes.
Anti-Viral Properties
The plant has also been reported to possess anti-viral properties , suggesting potential applications in the treatment of viral infections.
Hypo-Cholesterolemic Properties
The plant has been reported to have hypo-cholesterolemic properties , which could be beneficial in managing cholesterol levels.
作用機序
Target of Action
Chebulanin, a natural polyphenol acid isolated from Terminalia chebula, primarily targets the Nuclear Factor kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways . These pathways play a crucial role in inflammation and arthritis .
Mode of Action
Chebulanin interacts with its targets by inhibiting the activation of NF-κB and MAPK signaling pathways . This inhibition results in a significant suppression of the progression and development of rheumatoid arthritis in collagen-induced arthritis (CIA) mice .
Biochemical Pathways
Chebulanin affects the NF-κB and MAPK signaling pathways, which are involved in the regulation of inflammation and immune responses . By inhibiting these pathways, Chebulanin reduces the levels of cytokines interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α), which are key players in the inflammatory response .
Result of Action
The molecular and cellular effects of Chebulanin’s action include a significant reduction in arthritis severity scores, attenuation of paw swelling and joint destruction, and a decrease in the levels of IL-6 and TNF-α . Furthermore, Chebulanin reduces the levels of phosphorylated proteins involved in the NF-κB and MAPK pathways, thereby inhibiting their activation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Chebulanin. It’s important to note that environmental factors can influence the overall health status of an individual and may indirectly affect the efficacy of Chebulanin .
特性
IUPAC Name |
2-[13,17,18,21-tetrahydroxy-7-(hydroxymethyl)-2,10,14-trioxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O19/c28-5-12-20-19(37)22(27(42-12)46-23(38)6-1-9(29)16(34)10(30)2-6)45-24(39)7-3-11(31)17(35)21-15(7)14(18(36)26(41)44-21)8(4-13(32)33)25(40)43-20/h1-3,8,12,14,18-20,22,27-31,34-37H,4-5H2,(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQIRFXIDGVWBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OC2C3C(C(C(O2)CO)OC(=O)C(C4C(C(=O)OC5=C4C(=CC(=C5O)O)C(=O)O3)O)CC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chebulanin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



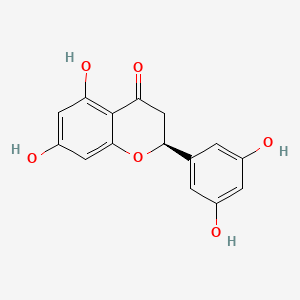
![9H-Fluoren-2-amine, N-[1,1'-biphenyl]-3-yl-9,9-diphenyl-](/img/structure/B3028101.png)

![Tert-butyl [trans-3-aminocyclohexyl]carbamate hcl](/img/structure/B3028106.png)
![4-Bromo-spiro[9H-fluorene-9,9'-[9H]xanthene]](/img/structure/B3028109.png)
